2-Bromo-6-methylisonicotinonitrile
Overview
Description
2-Bromo-6-methylisonicotinonitrile is an organic compound with the molecular formula C7H5BrN2. It is a derivative of isonicotinonitrile, where a bromine atom is substituted at the second position and a methyl group at the sixth position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methylisonicotinonitrile typically involves the bromination of 6-methylisonicotinonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time more precisely. The use of automated systems can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methylisonicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Coupling: Formation of biaryl compounds or other coupled products.
Reduction: Formation of 2-bromo-6-methylisonicotinamines.
Scientific Research Applications
2-Bromo-6-methylisonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methylisonicotinonitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromoisonicotinonitrile: Lacks the methyl group at the sixth position.
6-Methylisonicotinonitrile: Lacks the bromine atom at the second position.
2-Chloro-6-methylisonicotinonitrile: Has a chlorine atom instead of bromine at the second position.
Uniqueness
2-Bromo-6-methylisonicotinonitrile is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and the types of reactions it can undergo. This dual substitution can make it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
2-bromo-6-methylpyridine-4-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-2-6(4-9)3-7(8)10-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLREKDAVDSALX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801279991 | |
Record name | 2-Bromo-6-methyl-4-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801279991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25462-99-1 | |
Record name | 2-Bromo-6-methyl-4-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25462-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-methyl-4-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801279991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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